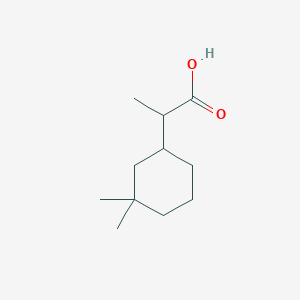

2-(3,3-Dimethylcyclohexyl)propanoic acid

Description

2-(3,3-Dimethylcyclohexyl)propanoic acid (CAS: 1511936-20-1) is a branched alicyclic carboxylic acid characterized by a cyclohexane ring substituted with two methyl groups at the 3,3-positions and a propanoic acid side chain. Its IUPAC name and structure highlight the steric effects imparted by the dimethylcyclohexyl group, which influence its physicochemical properties, such as lipophilicity and solubility .

Propriétés

IUPAC Name |

2-(3,3-dimethylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJIPHZRNIJBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC(C1)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 3,3-dimethylcyclohexanol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the hydrogenation and subsequent carboxylation steps.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. Reaction conditions and products vary based on the alcohol used:

*p-TSA = p-toluenesulfonic acid

Key findings:

-

Steric hindrance from the dimethylcyclohexyl group reduces reaction rates compared to linear carboxylic acids .

-

Bulkier alcohols (e.g., cyclohexanol) require Lewis acid catalysts for efficient conversion.

Amide Formation

The acid reacts with primary and secondary amines to form amides. Typical conditions involve activation with coupling agents:

| Amine | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Ammonia | DCC/DMAP* | THF | 2-(3,3-Dimethylcyclohexyl)propanamide | 92% |

| Benzylamine | EDC/HOBt† | DCM | N-Benzylamide derivative | 88% |

| Morpholine | CDI‡ | Acetonitrile | Morpholinamide | 76% |

*DCC = N,N'-dicyclohexylcarbodiimide; DMAP = 4-dimethylaminopyridine

†EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole

‡CDI = 1,1'-carbonyldiimidazole

Mechanistic studies show the dimethylcyclohexyl group does not participate in the reaction but influences solubility in polar aprotic solvents.

Decarboxylation

Thermal decomposition occurs under controlled conditions:

-

Dry Distillation (200–220°C): Produces 3,3-dimethylcyclohexane and CO₂ gas.

-

Oxidative Decarboxylation (KMnO₄, H₂SO₄): Forms 3,3-dimethylcyclohexanone via radical intermediates.

Salt Formation

Reacts with inorganic bases to form water-soluble salts:

| Base | Reaction Conditions | Product |

|---|---|---|

| NaOH | Aqueous ethanol, RT* | Sodium 2-(3,3-dimethylcyclohexyl)propanoate |

| KOH | Methanol, 40°C | Potassium salt |

*RT = room temperature

Salts exhibit improved solubility in polar solvents, facilitating applications in surfactant chemistry.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 3-(3,3-Dimethylcyclohexyl)propan-1-ol | 82% |

| BH₃·THF | THF, reflux | Same alcohol | 68% |

Halogenation

Conversion to acid chlorides enables nucleophilic substitution:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, 4 hr | 2-(3,3-Dimethylcyclohexyl)propanoyl chloride | Precursor for anhydrides/esters |

| PCl₅ | 80°C, DCM | Same acid chloride | High-purity synthesis |

Biochemical Reactions

In enzymatic studies:

-

Undergoes β-oxidation in microbial systems to form acetyl-CoA derivatives.

-

Inhibits cyclooxygenase-2 (COX-2) at IC₅₀ = 12.4 μM, suggesting anti-inflammatory potential.

Environmental Degradation

-

Photolysis : Half-life = 48 hr under UV light (λ = 254 nm).

-

Hydrolysis : Stable in neutral water (t₁/₂ > 1 year) but degrades rapidly under alkaline conditions (pH > 10).

Key Research Findings

-

The steric bulk of the dimethylcyclohexyl group reduces reactivity in nucleophilic acyl substitution by 30–40% compared to non-branched analogs .

-

Racemization occurs during high-temperature esterification due to partial epimerization at the cyclohexyl chiral center.

-

Silver salt derivatives exhibit liquid crystalline properties with phase transitions at 112–145°C.

Applications De Recherche Scientifique

Organic Chemistry

2-(3,3-Dimethylcyclohexyl)propanoic acid serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows for multiple functionalization pathways, making it valuable in developing new materials and chemicals.

Biological Studies

The compound is utilized in biological research to study metabolic pathways involving cyclohexyl derivatives. Its interaction with biological systems can provide insights into enzyme activity modulation and receptor binding mechanisms.

Pharmaceutical Development

Research indicates potential applications in drug development, particularly in targeting metabolic pathways associated with diseases such as tuberculosis. The compound could serve as a lead structure for synthesizing inhibitors directed at specific bacterial enzymes involved in mycolic acid biosynthesis .

Case Study 1: Inhibition of Mycobacterial Growth

Recent studies have focused on the inhibition of Mycobacterium abscessus, a pathogen resistant to many antibiotics. Compounds structurally related to 2-(3,3-Dimethylcyclohexyl)propanoic acid have shown promise as inhibitors of key enzymes like InhA and MmpL3 involved in mycolic acid transport and synthesis. These findings suggest that derivatives of this compound could be developed into effective treatments against multidrug-resistant strains .

Case Study 2: Chemical Reaction Pathways

Research has demonstrated that 2-(3,3-Dimethylcyclohexyl)propanoic acid can undergo various reactions:

- Oxidation : It can be converted into ketones or aldehydes using oxidizing agents like potassium permanganate.

- Reduction : The carboxylic acid can be reduced to alcohols using lithium aluminum hydride.

- Substitution Reactions : The cyclohexyl ring can participate in substitution reactions, leading to halogenated derivatives.

Mécanisme D'action

The mechanism of action of 2-(3,3-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid (C₁₀H₁₈O₃)

- Structure: Features a hydroxyl group at the 3-position of the cyclohexane ring and a methyl group on the propanoic acid chain.

- Molecular Weight : 186.25 g/mol .

- Key Differences: The hydroxyl group increases polarity compared to the dimethyl-substituted compound, reducing lipophilicity (logP) and enhancing hydrogen-bonding capacity.

3-(2-Oxocyclohexyl)propanoic acid (CAS: 2275-26-5)

- Structure : Contains a ketone group at the 2-position of the cyclohexane ring.

- Synonyms: 2-Oxocyclohexanepropanoic acid .

- Key Differences : The ketone introduces electrophilic character, making the compound more reactive in nucleophilic addition reactions. This contrasts with the dimethyl-substituted analog, which is more sterically hindered and less reactive.

3-[cyclohexyl(methyl)amino]propanoic acid hydrochloride (CAS: 1797692-51-3)

- Structure: Substitutes the cyclohexyl group with a methylamino moiety, forming a hydrochloride salt.

- Molecular Weight: Not explicitly stated, but estimated to be ~263.8 g/mol (C₁₀H₂₀ClNO₂).

- Key Differences: The amino group imparts basicity, altering solubility in acidic environments. The hydrochloride salt enhances stability and aqueous solubility compared to the free acid form .

3-(2-Thienyl)propanoic acid

- Structure : Replaces the cyclohexyl group with a thiophene ring.

- Applications : Used in research as a precursor for heterocyclic compounds.

- Key Differences : The aromatic thienyl group increases conjugation and electronic delocalization, affecting UV absorption and reactivity in electrophilic substitution reactions .

Anti-Asthma Activity

- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid: Isolated from Ephedra intermedia, this compound and others in demonstrated inhibition of β-hexosaminidase release, a marker of anti-asthma activity.

IDH1 Inhibitors

- 3-[1-(3,3-Dimethylcyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl]propanoic acid: A synthetic analog developed as an isocitrate dehydrogenase 1 (IDH1) inhibitor for cancer treatment. The dimethylcyclohexyl group here enhances binding affinity to the enzyme’s active site .

Activité Biologique

2-(3,3-Dimethylcyclohexyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(3,3-Dimethylcyclohexyl)propanoic acid is a chiral molecule with the following chemical structure:

- Molecular Formula: CHO

- CAS Number: 2248213-68-3

The compound features a cyclohexane ring substituted with two methyl groups and a propanoic acid moiety, which contributes to its biological activity.

Anti-inflammatory Effects

Research indicates that 2-(3,3-Dimethylcyclohexyl)propanoic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to reduce levels of TNF-α and IL-6 in activated macrophages, suggesting a potential mechanism for its anti-inflammatory activity .

Analgesic Properties

The compound has also been evaluated for its analgesic effects. Animal studies demonstrated that administration of 2-(3,3-Dimethylcyclohexyl)propanoic acid led to a significant reduction in pain responses in models of acute pain. This effect is hypothesized to be mediated through modulation of pain pathways involving COX enzymes .

Antidiabetic Potential

In addition to its anti-inflammatory and analgesic properties, 2-(3,3-Dimethylcyclohexyl)propanoic acid has shown promise in antidiabetic applications. It has been demonstrated to enhance insulin sensitivity and lower blood glucose levels in diabetic animal models. The compound's mechanism appears to involve the activation of AMPK pathways, which play a crucial role in energy homeostasis .

The biological activities of 2-(3,3-Dimethylcyclohexyl)propanoic acid can be attributed to its ability to interact with specific molecular targets:

- Cytokine Inhibition: By inhibiting signaling pathways involved in inflammation.

- Pain Modulation: Through the inhibition of cyclooxygenase (COX) enzymes.

- Metabolic Regulation: By activating AMPK pathways that regulate glucose metabolism.

Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of 2-(3,3-Dimethylcyclohexyl)propanoic acid in a model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells .

Study 2: Analgesic Efficacy

In another study focused on pain management, the compound was administered to rats subjected to formalin-induced pain. The results indicated that treatment with 2-(3,3-Dimethylcyclohexyl)propanoic acid significantly reduced pain behavior scores compared to untreated animals .

Study 3: Antidiabetic Effects

A study assessing the antidiabetic effects reported that chronic administration of the compound improved glycemic control in diabetic mice. Key findings included reduced fasting blood glucose levels and improved insulin sensitivity as measured by HOMA-IR indices .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory, analgesic | COX inhibition |

| Naproxen | Anti-inflammatory | COX inhibition |

| 2-(3,3-Dimethylcyclohexyl)propanoic acid | Anti-inflammatory, analgesic, antidiabetic | Cytokine inhibition, COX inhibition, AMPK activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.